molecular formula C8H14O3 B14638187 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol CAS No. 54136-03-7

5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol

Cat. No.: B14638187
CAS No.: 54136-03-7
M. Wt: 158.19 g/mol
InChI Key: PWNYNNXOLWEHJZ-UHFFFAOYSA-N
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Description

5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol is an organic compound with the molecular formula C8H14O3 It is a hydroperoxide derivative of 2,5-dimethylhex-3-yn-2-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the carbon atom at position 5

Preparation Methods

The synthesis of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol typically involves the hydroperoxidation of 2,5-dimethylhex-3-yn-2-ol. The reaction is carried out under controlled conditions using hydrogen peroxide (H2O2) as the oxidizing agent. The process requires careful control of temperature and pH to ensure the selective formation of the hydroperoxide product.

Chemical Reactions Analysis

5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce hydroperoxy groups into other molecules.

    Biology: It is studied for its potential biological activity and effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol can be compared with other hydroperoxy compounds, such as:

    2,5-Dihydroperoxy-2,5-dimethylhex-3-yne: Similar in structure but with two hydroperoxy groups.

    2,5-Dimethyl-5-hexen-3-yn-2-ol: The parent compound without the hydroperoxy group.

    2,5-Dimethylhex-5-en-3-yn-2-ol: A similar compound with a different arrangement of double and triple bonds.

Properties

CAS No.

54136-03-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-hydroperoxy-2,5-dimethylhex-3-yn-2-ol

InChI

InChI=1S/C8H14O3/c1-7(2,9)5-6-8(3,4)11-10/h9-10H,1-4H3

InChI Key

PWNYNNXOLWEHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(C)(C)OO)O

Origin of Product

United States

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